3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Description

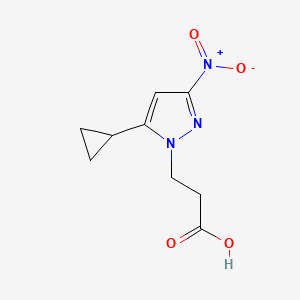

3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole-derived carboxylic acid characterized by a cyclopropyl substituent at the pyrazole ring’s 5-position and a nitro group (-NO₂) at the 3-position. The cyclopropyl group confers steric and electronic effects, while the nitro group’s strong electron-withdrawing nature likely increases acidity and influences reactivity .

Properties

Molecular Formula |

C9H11N3O4 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

3-(5-cyclopropyl-3-nitropyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C9H11N3O4/c13-9(14)3-4-11-7(6-1-2-6)5-8(10-11)12(15)16/h5-6H,1-4H2,(H,13,14) |

InChI Key |

SSQNTKFXWZVHDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=NN2CCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, cyclopropyl-1,3-diketone can be used.

Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Formation of Propanoic Acid Derivative: The nitrated pyrazole is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Esterification: Alcohols and sulfuric acid or hydrochloric acid as a catalyst.

Major Products

Reduction: 3-(5-cyclopropyl-3-amino-1H-pyrazol-1-yl)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate esters.

Scientific Research Applications

3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyrazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Lipophilic Groups :

- The nitro group in the target compound increases acidity (pKa ~1–2 for analogous nitro-substituted acids) compared to the trifluoromethyl (pKa ~3–4) and bromo (pKa ~4–5) variants due to stronger electron withdrawal .

- The trifluoromethyl group () enhances lipophilicity (logP ~2.5), favoring membrane permeability in agrochemical applications, whereas the nitro group may improve water solubility .

Bromo groups also enable cross-coupling reactions for further derivatization . Hydroxy and phenyl groups () facilitate hydrogen bonding and π-π stacking, relevant in drug design for target binding .

Biological Activity: Propanoic acid derivatives with polar substituents (e.g., nitro, hydroxy) have demonstrated cytotoxic activity in preliminary assays (e.g., 43.2% mortality in brine shrimp tests for compound 3 in ). The target compound’s nitro group may enhance redox-mediated bioactivity .

Structural Characterization:

- Programs like SHELXL () are critical for crystallographic refinement. The nitro group’s planar geometry and resonance effects could be confirmed via X-ray diffraction, as seen in related structures .

Biological Activity

3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Pyrazole derivatives, including this specific compound, have been studied extensively for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a pyrazole ring with a cyclopropyl and nitro substituent, which are crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that related pyrazole compounds effectively inhibit several cancer cell lines by targeting specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR . The incorporation of the cyclopropyl group and nitro substituent in this compound may enhance its interaction with these targets, potentially leading to improved efficacy against resistant cancer types.

Anti-inflammatory Effects

Pyrazole derivatives have shown promise in reducing inflammation. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds structurally similar to this compound have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .

Antibacterial Properties

The antibacterial activity of pyrazole derivatives has been documented, with studies indicating effectiveness against various bacterial strains. The compound's structure may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Study on Antitumor Efficacy

A recent study investigated the antitumor effects of several pyrazole derivatives, including those related to this compound. The research utilized MCF-7 and MDA-MB-231 breast cancer cell lines, revealing that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin. This synergistic effect suggests that incorporating a pyrazole moiety can potentiate the action of existing chemotherapeutics .

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory mechanisms of pyrazole compounds. The findings indicated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that this compound may similarly modulate inflammatory responses through similar pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.